molecular formula C14H21NO2 B1628837 4-[(Dipropylamino)methyl]benzoic acid CAS No. 675137-59-4

4-[(Dipropylamino)methyl]benzoic acid

Cat. No. B1628837
M. Wt: 235.32 g/mol
InChI Key: KHELOHWCQVWTSY-UHFFFAOYSA-N
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Description

4-[(Dipropylamino)methyl]benzoic acid, also known as Dibucaine, is a local anesthetic that is commonly used in medical procedures to numb specific areas of the body. It is a member of the amino amide group of local anesthetics and was first synthesized in 1947. Dibucaine is a potent anesthetic that is used in a variety of medical procedures, including dental work, minor surgeries, and diagnostic procedures.

Mechanism Of Action

4-[(Dipropylamino)methyl]benzoic acid works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a numbness or loss of sensation in the affected area. 4-[(Dipropylamino)methyl]benzoic acid also inhibits the release of neurotransmitters, which can further reduce the transmission of pain signals.

Biochemical And Physiological Effects

4-[(Dipropylamino)methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of enzymes such as cholinesterase and carbonic anhydrase, which are involved in a variety of physiological processes. 4-[(Dipropylamino)methyl]benzoic acid has also been shown to have anti-inflammatory effects, which can help to reduce pain and swelling in the affected area.

Advantages And Limitations For Lab Experiments

4-[(Dipropylamino)methyl]benzoic acid is a valuable tool for researchers studying the physiological and biochemical processes that occur in the body. Its ability to block sodium channels and inhibit the release of neurotransmitters make it a useful tool for studying pain and sensory processing. However, its potency and potential for toxicity make it important to use caution when using 4-[(Dipropylamino)methyl]benzoic acid in lab experiments.

Future Directions

There are several areas of research that could benefit from further study of 4-[(Dipropylamino)methyl]benzoic acid. One potential area of research is the development of new local anesthetics that are more effective and less toxic than 4-[(Dipropylamino)methyl]benzoic acid. Another area of research is the use of 4-[(Dipropylamino)methyl]benzoic acid in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further research could be done to better understand the biochemical and physiological effects of 4-[(Dipropylamino)methyl]benzoic acid on the body.

Scientific Research Applications

4-[(Dipropylamino)methyl]benzoic acid has been extensively studied for its potential use in medical research. It has been shown to have a variety of effects on the body, including its ability to block sodium channels and inhibit the release of neurotransmitters. These effects make it a valuable tool for studying the physiological and biochemical processes that occur in the body.

properties

IUPAC Name

4-[(dipropylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-9-15(10-4-2)11-12-5-7-13(8-6-12)14(16)17/h5-8H,3-4,9-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHELOHWCQVWTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588183
Record name 4-[(Dipropylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dipropylamino)methyl]benzoic acid

CAS RN

675137-59-4
Record name 4-[(Dipropylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (883 mg) obtained in Example 29-2 was dissolved in methanol (18 ml) and added with a 1 mol/l sodium hydroxide aqueous solution (9.0 ml) and the whole was stirred overnight at room temperature. After completion of the reaction, the solvent was distilled off under reduced pressure. The residue was dissolved in 1 mol/l hydrochloric acid, subjected to extraction with chloroform, and dried with anhydrous sodium sulfate. After filtration, the solvent was distilled off and the residue was dried under vacuum, thereby obtaining the subject compound (820 mg) as a white solid.
Name
compound
Quantity
883 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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